3-(1-(tert-butoxycarbonyl)piperidin-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a pyrazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the tert-butoxycarbonyl group. The pyrazole ring is then constructed and attached to the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry. The process is designed to be efficient, cost-effective, and environmentally friendly. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-4-carboxylic acid
- 5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-3-carboxylic acid offers unique structural features that enhance its reactivity and potential applications. Its specific substitution pattern and functional groups provide distinct chemical properties, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C14H21N3O4 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-5-4-6-11(17)9-8-10(12(18)19)16-15-9/h8,11H,4-7H2,1-3H3,(H,15,16)(H,18,19) |
InChI Key |
PYAAQJWXROFQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)C(=O)O |
Origin of Product |
United States |
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